REACTION_CXSMILES
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[C:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=O)#[N:2].[C:11]([C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=1)(=[O:13])[CH3:12]>>[C:1]([C:3]1[CH:4]=[C:5]([CH:6]=[CH:12][C:11]([C:14]2[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=2)=[O:13])[CH:8]=[CH:9][CH:10]=1)#[N:2]
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Name
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|
Quantity
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0.91 g
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Type
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reactant
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Smiles
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C(#N)C=1C=C(C=O)C=CC1
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Name
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Quantity
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1 g
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Type
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reactant
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Smiles
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C(C)(=O)C1=CC=C(C#N)C=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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C(#N)C=1C=C(C=CC1)C=CC(=O)C1=CC=C(C#N)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |